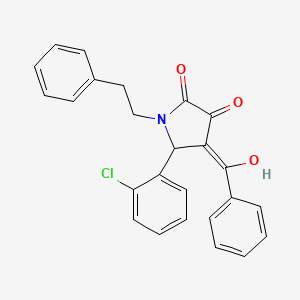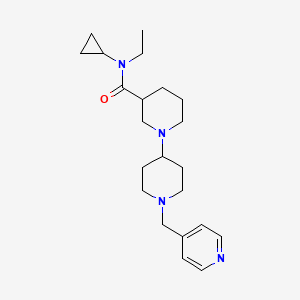
4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-PHENETHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-PHENETHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a molecular formula of C22H15ClN2O3. This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, a hydroxy group, and a phenethyl group attached to a dihydropyrrolone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-PHENETHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE can be achieved through several synthetic routes. One common method involves the use of CuO nanoparticles as a catalyst in an oxidative C-H/C-H functionalization reaction in an aqueous medium . The reaction conditions typically include the use of oven-dried glassware, distilled solvents, and specific reagents such as Cu(NO3)2.3H2O and NaOH. The reaction is carried out under sonication and controlled pH conditions to yield the desired product.
Analyse Des Réactions Chimiques
4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-PHENETHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential antileishmanial and antimalarial activities . The compound’s structure allows it to interact with specific molecular targets, making it a candidate for drug development. Additionally, its unique chemical properties make it useful in various industrial applications, such as the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-PHENETHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound interacts with the enzyme Lm-PTR1, inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to bind effectively to its targets, disrupting essential biological processes.
Comparaison Avec Des Composés Similaires
4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-PHENETHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared to other similar compounds, such as hydrazine-coupled pyrazole derivatives These compounds share some structural similarities but differ in their specific functional groups and biological activities
Propriétés
IUPAC Name |
(4Z)-5-(2-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3/c26-20-14-8-7-13-19(20)22-21(23(28)18-11-5-2-6-12-18)24(29)25(30)27(22)16-15-17-9-3-1-4-10-17/h1-14,22,28H,15-16H2/b23-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGVQJZFZQWFGB-LNVKXUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-PROPYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5435747.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-oxo-2-phenylacetamide](/img/structure/B5435749.png)
![2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide](/img/structure/B5435755.png)
![1'-[2-(methylamino)-2-oxoethyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435771.png)
![N-[1-(2-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5435784.png)
![(2Z)-2-benzoxazol-2-yl-3-[4-(methylethyl)phenyl]-1-(3-pyridyl)prop-2-en-1-one](/img/structure/B5435794.png)
![ethyl 2-[3-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methylindol-1-yl]acetate](/img/structure/B5435795.png)
![ethyl (2E)-2-[4-(diethylamino)benzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435803.png)

![[1-(4-methylquinolin-2-yl)-4-(tetrahydro-2H-pyran-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B5435811.png)

![2-amino-4-[3-(1H-pyrazol-1-yl)phenyl]-6-(1H-pyrrol-3-yl)nicotinonitrile](/img/structure/B5435825.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinol](/img/structure/B5435827.png)
![4-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-1-fluoro-2-methylbenzene](/img/structure/B5435830.png)
